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Abstract
Nolomirole, also known by its developmental code name CHF-1035, is a selective agonist for

both dopamine D2 and α2-adrenergic receptors. Developed by Chiesi Farmaceutici, it was

investigated primarily for the treatment of heart failure. Nolomirole is a prodrug, rapidly

hydrolyzed in the body to its active metabolite, CHF-1024. This technical guide provides a

comprehensive overview of the chemical structure, mechanism of action, and pharmacological

properties of Nolomirole and its active form. It includes a summary of available quantitative

data, detailed experimental methodologies for relevant assays, and visual representations of its

signaling pathways and biotransformation. Although the development of Nolomirole was

discontinued in Phase 3 clinical trials, the information presented here offers valuable insights

for researchers in the fields of cardiology, pharmacology, and medicinal chemistry.

Chemical Structure and Properties
Nolomirole is chemically described as [6-(methylamino)-1-(2-methylpropanoyloxy)-5,6,7,8-

tetrahydronaphthalen-2-yl] 2-methylpropanoate. It is a cyclized phenethylamine and a 2-

aminotetralin analog of the neurotransmitter dopamine.[1]
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Property Value Reference

IUPAC Name

[6-(methylamino)-1-(2-

methylpropanoyloxy)-5,6,7,8-

tetrahydronaphthalen-2-yl] 2-

methylpropanoate

[2]

Molecular Formula C19H27NO4 [2]

Molecular Weight 333.42 g/mol [2]

CAS Number 90060-42-7 [2]

SMILES
CC(C)C(=O)OC1=C(C2=C(CC

(CC2)NC)C=C1)OC(=O)C(C)C
[2]

LogP 1.97 [3]

Nolomirole is administered as a hydrochloride salt, Nolomirole hydrochloride (CAS: 138531-

51-8).[3]

Mechanism of Action and Function
Nolomirole functions as a prodrug, meaning it is biologically inactive until it is metabolized in

the body into its active form, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[3] This

conversion is rapid and carried out by circulating esterase enzymes.[3]

The active metabolite, CHF-1024, is a dual agonist, targeting two types of receptors:

Dopamine D2 Receptors: Activation of presynaptic D2 receptors on sympathetic nerve

endings inhibits the release of norepinephrine (noradrenaline).

α2-Adrenergic Receptors: Similarly, stimulation of presynaptic α2-adrenergic autoreceptors

on sympathetic neurons also leads to a reduction in norepinephrine release.

By acting on both of these presynaptic receptors, CHF-1024 effectively reduces sympathetic

outflow from the central nervous system. This sympatholytic effect is the primary mechanism

behind its potential therapeutic benefits in conditions like heart failure, where excessive

sympathetic nervous system activity is a key pathological factor.
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Signaling Pathways
The signaling pathways activated by CHF-1024 at the D2 and α2-adrenergic receptors are

mediated by inhibitory G proteins (Gi/o).
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Caption: Dopamine D2 receptor signaling cascade initiated by CHF-1024.

α2-Adrenergic Receptor Signaling Pathway
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Caption: α2-Adrenergic receptor signaling cascade initiated by CHF-1024.

Quantitative Data
The following tables summarize the available quantitative data for Nolomirole and its active

metabolite, CHF-1024.
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Table 1: Receptor Binding Affinity of Nolomirole Enantiomers

Enantiomer Receptor Ki (nM)

(-)-Nolomirole Dopamine D2 120

(+)-Nolomirole Dopamine D2 2400

(-)-Nolomirole α2-Adrenergic 130

(+)-Nolomirole α2-Adrenergic 1600

Data from Wikipedia, citing

Leeson et al. (2001).[3]

Table 2: Pharmacokinetic Parameters of Nolomirole

Parameter Value

Elimination Half-life ~3 hours

LogP 1.97

Data from Wikipedia.[3]

Experimental Protocols
Detailed experimental protocols for the characterization of Nolomirole are not extensively

published. However, based on standard pharmacological practices, the following

methodologies would be employed.

Radioligand Binding Assay for D2 and α2-Adrenergic
Receptors
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test

compound like Nolomirole or CHF-1024.

Objective: To determine the inhibitory constant (Ki) of the test compound for the dopamine D2

and α2-adrenergic receptors.
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Materials:

Membrane preparations from cells expressing the human dopamine D2 receptor or α2-

adrenergic receptor.

Radioligand: [3H]-Spiperone (for D2 receptors) or [3H]-Rauwolscine (for α2-adrenergic

receptors).

Test compound (Nolomirole or CHF-1024) at various concentrations.

Non-specific binding control: A high concentration of a known D2 antagonist (e.g.,

Haloperidol) or α2-adrenergic antagonist (e.g., Yohimbine).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH

7.4).

96-well microplates.

Glass fiber filters.

Scintillation fluid and a scintillation counter.

Procedure:

Thaw the membrane preparations on ice.

Prepare serial dilutions of the test compound in the assay buffer.

In a 96-well plate, add the assay buffer, membrane preparation, and either the test

compound, buffer (for total binding), or the non-specific binding control.

Add the radioligand to all wells at a concentration close to its Kd.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates the bound from the free radioligand.
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Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration and fit the data to a one-site competition model to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation Assay
This protocol describes a general method to assess the functional activity of Nolomirole or

CHF-1024 as an agonist at Gi/o-coupled receptors.

Objective: To determine the EC50 of the test compound for the inhibition of forskolin-stimulated

cAMP production.

Materials:

Cells expressing the human dopamine D2 receptor or α2-adrenergic receptor.

Test compound (Nolomirole or CHF-1024) at various concentrations.

Forskolin (an adenylate cyclase activator).

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Cell culture medium.

96-well cell culture plates.

Procedure:

Seed the cells in a 96-well plate and allow them to attach overnight.
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Remove the culture medium and replace it with a serum-free medium containing a

phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short

period.

Add serial dilutions of the test compound to the wells and incubate for a specified time.

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate

cAMP production.

Incubate for a defined period (e.g., 15-30 minutes).

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit

according to the manufacturer's instructions.

Plot the cAMP concentration against the logarithm of the test compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the

concentration of the agonist that produces 50% of the maximal inhibition of forskolin-

stimulated cAMP production.
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Caption: A typical preclinical evaluation workflow for a compound like Nolomirole.
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Conclusion
Nolomirole is a prodrug that is converted to its active metabolite, CHF-1024, a dual agonist of

dopamine D2 and α2-adrenergic receptors. Its mechanism of action, centered on the inhibition

of sympathetic norepinephrine release, made it a promising candidate for the treatment of heart

failure. While its clinical development was halted, the study of Nolomirole and its unique dual-

receptor agonism provides a valuable case study for the development of sympatholytic agents.

The data and methodologies presented in this guide offer a foundation for further research into

compounds with similar pharmacological profiles and for understanding the complex interplay

of the dopaminergic and adrenergic systems in cardiovascular disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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